2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
CAS No.: 1184144-84-0
Cat. No.: VC2828060
Molecular Formula: C14H18O2S
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184144-84-0 |
|---|---|
| Molecular Formula | C14H18O2S |
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | 2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) |
| Standard InChI Key | OQVWJCIUINIGLR-UHFFFAOYSA-N |
| SMILES | CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C |
| Canonical SMILES | CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C |
Introduction
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of carboxylic acids and is specifically classified as a thioether, owing to the presence of a sulfanyl group. It is also categorized under aliphatic compounds due to its saturated carbon chain, although it contains an unsaturated side chain.
Synthesis and Chemical Reactions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid can be approached through various organic synthesis techniques. A common method involves the use of nucleophilic substitution reactions where the sulfanyl group is introduced into the molecule. This compound can participate in various chemical reactions typical for carboxylic acids and thioethers, including electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid may exhibit anti-inflammatory and analgesic properties. These activities potentially involve interactions with biological targets such as enzymes or receptors due to their structural features. The compound shows promise in medicinal chemistry as a potential lead compound for developing new therapeutic agents targeting inflammatory diseases and pain management.
Analytical Techniques
Further analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying impurities or by-products during the synthesis process.
Data Table: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential lead compound for drug development targeting inflammatory diseases and pain management. |
| Organic Synthesis | Versatile intermediate due to its ability to participate in various chemical reactions. |
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